An In-Depth Technical Guide to the Physical Properties of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar sulfonyl group with a basic pyrrolidine ring, make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, alongside detailed protocols for the experimental determination of these properties, empowering researchers to conduct their own analyses with scientific rigor.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its precise chemical identity. (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is defined by its specific molecular structure and stereochemistry.
| Identifier | Value | Source |
| Chemical Name | (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride | N/A |
| Synonyms | (3S)-3-(Methylsulfonyl)pyrrolidine hydrochloride | N/A |
| CAS Number | 1370363-22-3 (for the (S)-enantiomer hydrochloride) | N/A |
| Molecular Formula | C₅H₁₂ClNO₂S | [1][2] |
| Molecular Weight | 185.67 g/mol | [1][2] |
| Canonical SMILES | C(=O)C1CCNC1.Cl | N/A |
| InChI Key | LRCGEDCMPFJUSI-USHJBNIQNA-N | [3] |
The molecule consists of a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, substituted at the third position with a methylsulfonyl group. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom to which the methylsulfonyl group is attached). The hydrochloride salt form is achieved by the protonation of the pyrrolidine nitrogen by hydrochloric acid. This salt formation significantly influences the compound's physical properties, particularly its solubility.[4]
Core Physical Properties
A compound's physical properties dictate its behavior in various experimental settings. The following table summarizes the known and anticipated physical properties of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride.
| Property | Value/Description | Remarks |
| Appearance | White to light yellow solid/powder. | Based on supplier information. Visual inspection is the primary method of confirmation. |
| Melting Point | Data not available in the searched literature. Expected to be a relatively high-melting solid due to its ionic character. | Related pyrrolidine hydrochloride compounds exhibit melting points in the range of 100-110°C.[5] A definitive value should be determined experimentally. |
| Solubility | Expected to be highly soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents is anticipated. | The ionic nature of the hydrochloride salt enhances aqueous solubility.[4] Quantitative data is not readily available and should be determined experimentally. |
| Storage Conditions | Store in a cool, dry place. Recommended storage at 0-8 °C. | To maintain chemical stability and prevent degradation. |
Experimental Determination of Physical Properties
For a research scientist, the ability to independently verify or determine the physical properties of a compound is a crucial skill. The following sections provide detailed, field-proven protocols for the characterization of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride.
Workflow for Physical Property Determination
Caption: Workflow for the physical characterization of the compound.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Protocol: Capillary Melting Point Method
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Sample Preparation:
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Place a small amount of finely powdered (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride onto a clean, dry watch glass.
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Take a glass capillary tube (sealed at one end) and tap the open end into the powder to pack a small amount of the sample into the sealed end. The sample height should be 2-3 mm.
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Apparatus Setup:
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Insert the capillary tube into the sample holder of a calibrated melting point apparatus.
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Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
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Measurement:
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Begin heating the apparatus at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting point.
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Allow the apparatus to cool.
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For an accurate measurement, begin heating again at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
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Self-Validation:
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Repeat the measurement at least two more times with fresh samples to ensure reproducibility.
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A consistent and sharp melting range is a strong indicator of the sample's purity.
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Solubility Assessment
Causality: Understanding the solubility of a compound in various solvents is critical for designing reaction conditions, preparing solutions for biological assays, and developing purification strategies. As a hydrochloride salt, high aqueous solubility is expected.
Protocol: Qualitative and Semi-Quantitative Solubility Determination
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Solvent Selection:
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Qualitative Assessment:
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To a series of small, labeled test tubes, add approximately 1-2 mg of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride.
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Add 1 mL of each selected solvent to the respective test tubes.
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Agitate the tubes (e.g., using a vortex mixer) for 30-60 seconds.
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Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."
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Semi-Quantitative Assessment (for soluble compounds):
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If the compound dissolves in a given solvent, incrementally add more of the solid in pre-weighed portions (e.g., 5 mg at a time) to the 1 mL of solvent, agitating after each addition.
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Continue until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).
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Calculate the approximate solubility in mg/mL.
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Self-Validation:
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Perform the assessment at a controlled temperature (e.g., room temperature, 25 °C).
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For key solvents, repeat the determination to ensure the results are consistent.
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Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound, serving as a crucial tool for identity confirmation.
¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for the confirmation of the chemical structure.
Protocol: ¹H NMR Sample Preparation and Analysis
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Sample Preparation:
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Weigh 5-10 mg of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a clean, dry vial.
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Transfer the solution to a clean NMR tube.
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-
Instrumental Analysis:
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Place the NMR tube in the spectrometer.
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Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
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Process the spectrum (phasing, baseline correction, and integration).
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-
Data Interpretation:
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The resulting spectrum should be consistent with the structure of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. Key expected signals would include:
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A singlet corresponding to the methyl (CH₃) group of the methylsulfonyl moiety.
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Multiplets corresponding to the methylene (CH₂) and methine (CH) protons of the pyrrolidine ring.
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A broad signal for the amine proton (N-H), which may exchange with D₂O if used as the solvent.
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-
-
Self-Validation:
-
The integration of the proton signals should correspond to the number of protons in each chemical environment.
-
The chemical shifts and coupling patterns should align with those reported for similar pyrrolidine structures.
-
FT-IR Spectroscopy
Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol: KBr Pellet Method for FT-IR Analysis
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride with approximately 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
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Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Instrumental Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample.
-
-
Data Interpretation:
-
The FT-IR spectrum will show absorption bands characteristic of the functional groups present in the molecule, including:
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N-H stretching and bending vibrations from the protonated amine.
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C-H stretching and bending vibrations from the alkyl groups.
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Strong, characteristic S=O stretching vibrations from the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
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-
-
Self-Validation:
-
The presence of these characteristic peaks provides strong evidence for the compound's identity. The absence of significant unexpected peaks is an indicator of purity.
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Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific Safety Data Sheet (SDS) for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride was not available in the conducted searches, the following guidelines are based on the known hazards of similar pyrrolidine derivatives and general laboratory best practices.
Hazard Identification (based on related compounds):
-
Acute Toxicity: May be harmful if swallowed or inhaled.[8]
-
Skin Corrosion/Irritation: May cause skin irritation.[9]
-
Eye Damage/Irritation: May cause serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
-
Engineering Controls:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with the powdered form to avoid inhalation.
-
-
Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
-
Spill Response:
-
In case of a spill, wear appropriate PPE, contain the spill, and clean up with an inert absorbent material. Dispose of waste in accordance with local regulations.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Logical Flow for Safe Handling
Caption: A logical workflow for the safe handling of chemical reagents.
Conclusion
(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a valuable chiral building block with physical properties that are crucial to its application in scientific research. While some of its properties are not yet extensively documented in publicly available literature, this guide provides a robust framework for its characterization. By following the detailed experimental protocols, researchers can confidently determine its melting point, solubility, and spectroscopic characteristics, ensuring the quality and integrity of their work. Adherence to the recommended safety and handling procedures is essential for a safe and productive laboratory environment.
References
-
DC Fine Chemicals. (2024, November 4). (R)-2-Methylpyrrolidine hydrochloride Safety Data Sheet. [Link]
-
ChemSrc. (2024, January 2). (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. [Link]
Sources
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- 2. (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride | 1392745-31-1 [chemicalbook.com]
- 3. (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride(1407997-84-5) 1H NMR spectrum [chemicalbook.com]
- 4. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
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